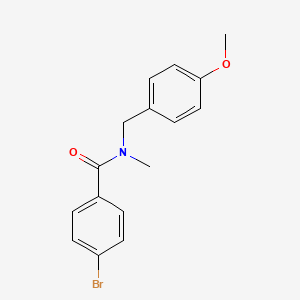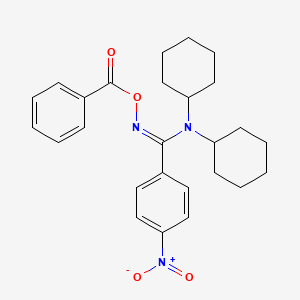
2-(4-methoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-quinolinecarboxamide, also known as AG-1478, is a synthetic compound that has been extensively studied due to its potential applications in cancer research. This compound belongs to the class of quinolinecarboxamides, which are known for their ability to inhibit the activity of certain enzymes and receptors in the body.
Mecanismo De Acción
2-(4-methoxyphenyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of the EGFR and preventing its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of autophosphorylation of the EGFR and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-4-quinolinecarboxamide has several advantages as a research tool. It is a highly specific inhibitor of the EGFR and does not affect other receptor tyrosine kinases. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not effective in all types of cancer cells, and its efficacy can be affected by the presence of mutations in the EGFR gene. It is also not effective in inhibiting the activity of other growth factor receptors that are involved in cancer development.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective inhibitors of the EGFR that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors. This can help in the development of personalized cancer treatments that are tailored to the individual patient. Finally, there is a need for more studies to understand the molecular mechanisms of this compound and other EGFR inhibitors, which can lead to the development of new cancer treatments.
Métodos De Síntesis
2-(4-methoxyphenyl)-4-quinolinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzoic acid to form an intermediate product, which is then reacted with 2-aminobenzophenone to yield the final product. Other methods, such as the reaction of 4-methoxyaniline with 2-chloro-4,5-dimethoxybenzonitrile followed by the reaction with 2-aminobenzophenone, have also been reported.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of EGFR activity by this compound has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-12-8-6-11(7-9-12)16-10-14(17(18)20)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPLFEYDGVLXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-3-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5498102.png)
![N-(2-ethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5498111.png)
![(3R)-1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-ol](/img/structure/B5498119.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5498127.png)
![methyl 3-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5498133.png)

![N-[1-{[(2-methoxybenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B5498143.png)
![N-(3-methoxyphenyl)-N'-({1-[(2-methyl-1H-imidazol-4-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5498146.png)

![2-[(anilinocarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5498170.png)

![5-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5498196.png)
![N-cyclopropyl-3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5498203.png)
![5-methyl-3-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5498216.png)